molecular formula C11H15ClN2O B1521544 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride CAS No. 1210489-39-6

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1521544
CAS No.: 1210489-39-6
M. Wt: 226.7 g/mol
InChI Key: YXJBLKIHOOIOFN-UHFFFAOYSA-N
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Description

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl It is known for its unique structure, which includes a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate amino ketone precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include reducing agents such as sodium borohydride or catalytic hydrogenation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science.

Scientific Research Applications

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is unique due to its specific combination of the tetrahydroquinoline moiety and the amino ketone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in scientific research.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14N2O·HCl. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate amino ketone precursor under controlled conditions to yield the desired product. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation processes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise molecular targets depend on the context of use and the specific biological pathways involved.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have highlighted its potential as an antimicrobial agent. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Its unique structure may contribute to its ability to disrupt microbial cell functions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has indicated that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Mechanistic studies suggest that it may act on pathways related to tumor growth and metastasis .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective qualities. It has been studied for its potential role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.

Compound NameStructure SimilarityBiological Activity
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-oneSimilar tetrahydroquinoline coreVaries; explored for different therapeutic effects
1,2,3,4-Tetrahydroisoquinoline derivativesCore structure similarityDiverse activities including analgesic and antitumor effects

The distinct combination of the tetrahydroquinoline moiety and amino ketone group in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies

Recent studies have provided valuable insights into the biological activities of this compound:

Study 1: Anticancer Evaluation
A study published in Pharmacological Research evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects in rodent models of neurodegeneration. The findings suggested that treatment with this compound resulted in reduced neuronal loss and improved cognitive function post-injury .

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBLKIHOOIOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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